Product packaging for 2-Phenoxypyridine-3-carbohydrazide(Cat. No.:CAS No. 175135-01-0)

2-Phenoxypyridine-3-carbohydrazide

Cat. No.: B071429
CAS No.: 175135-01-0
M. Wt: 229.23 g/mol
InChI Key: LZIVTMKZXYGBTB-UHFFFAOYSA-N
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Description

2-Phenoxypyridine-3-carbohydrazide is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular scaffold that combines a pyridine ring, a phenoxy ether linkage, and a reactive hydrazide functional group. This structure makes it a versatile precursor for the synthesis of diverse heterocyclic libraries, particularly in the development of novel kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The reactive carbohydrazide moiety serves as a key handle for the construction of various derivatives, such as 1,3,4-oxadiazoles, pyrazoles, and acyl hydrazones, via condensation reactions with aldehydes or cyclization processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2 B071429 2-Phenoxypyridine-3-carbohydrazide CAS No. 175135-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxypyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-15-11(16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIVTMKZXYGBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383943
Record name 2-phenoxypyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175135-01-0
Record name 3-Pyridinecarboxylic acid, 2-phenoxy-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenoxypyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenoxypyridine 3 Carbohydrazide and Its Derivatives

Precursor Synthesis and Functionalization of Pyridine (B92270) Rings

The journey to synthesizing 2-phenoxypyridine-3-carbohydrazide begins with the assembly of a properly substituted pyridine framework. This involves establishing the phenoxy group at the C2 position and introducing a suitable functional group at the C3 position that will serve as the precursor to the final carbohydrazide (B1668358) moiety.

Synthesis of 2-Phenoxypyridine (B1581987) Intermediates

The formation of the 2-phenoxypyridine scaffold is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction facilitates the formation of a diaryl ether bond between a 2-halopyridine and a phenol (B47542). Typically, 2-chloropyridine (B119429) or 2-bromopyridine (B144113) is reacted with phenol in the presence of a copper catalyst and a base. nih.gov

The classical Ullmann conditions often required harsh reaction parameters, including high temperatures (125-300 °C) and polar solvents like pyridine or DMF. nih.gov However, significant advancements have led to milder and more efficient protocols. Modern methods may employ various copper sources, including copper(I) iodide (CuI), and a variety of ligands such as picolinic acid or N,N-dimethylglycine to facilitate the coupling at lower temperatures. nih.gov The choice of base and solvent is also critical, with combinations like potassium phosphate (B84403) (K₃PO₄) in dimethyl sulfoxide (B87167) (DMSO) proving effective for challenging substrates. nih.gov

For instance, the coupling of ortho-substituted phenols and aryl halides, which are typically difficult substrates, can be achieved using a CuI/picolinic acid catalyst system. nih.gov The synthesis can also be performed by heating a mixture of a dichloropyridine, such as 2,5-dichloropyridine, with a phenol derivative like catechol. prepchem.com

Table 1: Exemplary Conditions for Ullmann C-O Coupling

Aryl Halide Phenol Catalyst / Ligand Base Solvent Temperature Yield Reference
2-Iodotoluene 2,6-Dimethylphenol CuI / Picolinic acid K₃PO₄ DMSO Not specified >95% nih.gov
2-Bromotoluene 2-Methoxyphenol CuI / Picolinic acid K₃PO₄ DMSO Not specified 80% nih.gov
1-Iodo-2-nitrobenzene - Copper powder - Solvent-free ~350 °C Not specified rsc.org
2,5-Dichloropyridine Catechol - - Melt 140-150 °C Not specified prepchem.com

Functionalization at the C3 Position of the Pyridine Ring

With the 2-phenoxy group installed or planned for a later step, a functional group must be present at the C3 position to be converted into the carbohydrazide. The most direct precursor is a carboxylic acid, namely 2-phenoxynicotinic acid. advancedchemtech.comnih.gov A common synthetic strategy involves starting with a precursor that already contains the C3 functional group, such as 2-chloronicotinic acid.

The synthesis of 2-chloronicotinic acid can be achieved from readily available starting materials. One route involves the treatment of 2-hydroxynicotinic acid with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). google.com An alternative pathway begins with 2-amino-3-methylpyridine, which undergoes diazotization followed by a Sandmeyer reaction to install the chloro group, and subsequent oxidation of the methyl group to the carboxylic acid. google.com

Once 2-chloronicotinic acid is obtained, the phenoxy group can be introduced via the Ullmann condensation reaction as described previously. The reaction of 2-chloronicotinic acid with phenol, catalyzed by copper, yields 2-phenoxynicotinic acid. advancedchemtech.comnih.gov

Formation of the Carbohydrazide Moiety

The final key transformation is the conversion of the C3-carboxylic acid group into the carbohydrazide functional group. This can be accomplished through several reliable methods.

Esterification and Subsequent Hydrazinolysis Routes

A widely used and dependable two-step method involves first converting the carboxylic acid to an ester, followed by reaction with hydrazine (B178648). 2-Phenoxynicotinic acid is first esterified, for example, by reacting it with an alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions. researchgate.net

The resulting ester, for instance, methyl 2-phenoxynicotinate, is then subjected to hydrazinolysis. This reaction is typically carried out by refluxing the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent such as ethanol or methanol. ajgreenchem.comnih.gov The nucleophilic acyl substitution reaction proceeds readily to afford the desired this compound. ajgreenchem.com The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. nih.gov

Table 2: General Conditions for Hydrazinolysis of Esters

Ester Substrate Reagent Solvent Conditions Product Reference
Ethyl nicotinate Hydrazine hydrate (99%) Methanol Reflux, 24 h Nicotinohydrazide nih.gov
Methyl 2-(4-morpholinophenyl)-1H-benzo[d]imidazole-6-carboxylate Hydrazine hydrate Ethanol Reflux, 3 h 2-(4-Morpholinophenyl)-1H-benzo[d]imidazole-6-carbohydrazide Not specified in search results
8-fluoro-4-hydroxy-3-quinoline carboxylate Hydrazine hydrate (excess) Methanol Not specified 8-fluoro-4-hydroxy-3-quinoline carbohydrazide ajgreenchem.com

Direct Synthesis Approaches to Pyridine-3-carbohydrazide

It is also possible to form the carbohydrazide directly from the carboxylic acid, bypassing the need to isolate the ester intermediate. One such method involves the use of a catalyst, such as a titanium alkoxide like tetra-n-butoxy titanium, to facilitate the direct condensation of a nicotinic acid with hydrazine. google.com This process often involves heating the reactants in a solvent like n-butanol and removing the water formed during the reaction, for example, by azeotropic distillation with toluene. google.com

Another direct approach involves the activation of the carboxylic acid by converting it to an acyl chloride. 2-Phenoxynicotinic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-phenoxynicotinoyl chloride. mnstate.edu This highly reactive acyl chloride can then be directly reacted with hydrazine to yield this compound. This method is often efficient and proceeds under mild conditions. ajgreenchem.com

Advanced Synthetic Strategies for this compound Analogues

Transition-metal-catalyzed reactions, beyond the classical Ullmann coupling, continue to be developed, offering new routes to functionalized pyridines. nih.gov For instance, iridium-catalyzed reactions have been developed for the reductive functionalization of pyridinium (B92312) salts at the C3 position, providing a novel disconnection approach. nih.gov

Continuous flow chemistry presents a scalable and safe alternative for the synthesis of hydrazides. A telescoped flow process can be employed where the carboxylic acid is first esterified in a heated coil reactor and then directly mixed with a solution of hydrazine hydrate in a second module, allowing for rapid and controlled production of the final carbohydrazide product. osti.gov

Microwave-assisted synthesis has also been applied to accelerate reactions like the Ullmann coupling, often leading to significantly reduced reaction times and improved yields. rsc.org Furthermore, the generation of analogues with diverse substitution patterns can be readily achieved by employing a variety of substituted phenols or substituted 2-halopyridines in the initial C-O coupling step. nih.gov The development of new ligands and catalytic systems continues to expand the toolkit available for synthesizing these complex heterocyclic structures. numberanalytics.comarkat-usa.org

Derivatization at the Hydrazide Nitrogen (N'-Substitution)

The terminal nitrogen atom of the hydrazide moiety in this compound is a nucleophilic center that can readily undergo substitution reactions. This allows for the introduction of a diverse range of functional groups, leading to the formation of N'-substituted derivatives with potentially altered biological activities.

A common method for N'-substitution involves the condensation reaction of the carbohydrazide with various aldehydes and ketones. This reaction typically proceeds under mild acidic or basic conditions to afford the corresponding N'-arylmethylene or N'-alkylidene-2-phenoxypyridine-3-carbohydrazides. These hydrazone derivatives are often stable compounds and can serve as intermediates for further transformations.

Another approach to N'-substitution is the acylation of the terminal nitrogen. This can be achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base to yield N'-acyl-2-phenoxypyridine-3-carbohydrazides. Similarly, reaction with isocyanates or isothiocyanates can introduce urea (B33335) or thiourea (B124793) functionalities at the N'-position.

Table 1: Examples of N'-Substitution Reactions of Hydrazides

ReactantReagentProduct Type
HydrazideAldehyde/KetoneN'-Alkylidene/Arylidene Hydrazide
HydrazideAcyl ChlorideN'-Acyl Hydrazide
HydrazideIsocyanateN'-Carbamoyl Hydrazide
HydrazideIsothiocyanateN'-Thiocarbamoyl Hydrazide

Cyclization Reactions to Form Fused Heterocyclic Systems

The carbohydrazide functional group is a key precursor for the synthesis of various five- and six-membered heterocyclic rings through intramolecular cyclization reactions. These reactions often involve the reaction of the carbohydrazide with a second reagent that provides the necessary atoms to complete the heterocyclic ring.

1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles that can be readily synthesized from carbohydrazide precursors. A widely employed method involves the cyclodehydration of N,N'-diacylhydrazines. In the context of this compound, this would involve an initial acylation at the terminal nitrogen, followed by treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphoric acid.

Alternatively, 2,5-disubstituted-1,3,4-oxadiazoles can be prepared in a one-pot reaction by treating the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like POCl₃. The 2-phenoxypyridine moiety would be at the 2-position of the oxadiazole ring, and the substituent from the carboxylic acid would be at the 5-position.

Another common route is the oxidative cyclization of N'-arylmethylene-2-phenoxypyridine-3-carbohydrazides. This can be achieved using various oxidizing agents, such as chloramine-T, iodine, or potassium permanganate (B83412).

The synthesis of 1,2,4-triazoles from this compound can be achieved through several pathways. One common method involves the reaction of the carbohydrazide with an isothiocyanate to form an N'-thiocarbamoyl hydrazide intermediate. This intermediate can then be cyclized in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield a 1,2,4-triazole-3-thione derivative.

For the synthesis of 1,3,4-thiadiazoles, a key reaction involves the cyclization of the carbohydrazide with carbon disulfide in a basic medium, typically ethanolic potassium hydroxide. This reaction proceeds through a dithiocarbazate intermediate and, upon heating, cyclizes to form the corresponding 5-(2-phenoxypyridin-3-yl)-1,3,4-thiadiazole-2-thiol.

The construction of fused bicyclic systems like pyridopyrimidines and thienopyridines from this compound represents a more complex synthetic challenge. The synthesis of pyridopyrimidines typically involves the reaction of a pyridine derivative with a three-carbon component to form the pyrimidine (B1678525) ring. While direct conversion from the carbohydrazide is not a standard route, it could potentially be transformed into a suitable pyridine precursor, such as an aminonicotinamide derivative, which could then undergo cyclization with reagents like orthoesters or dicarbonyl compounds.

The synthesis of thienopyridines involves the construction of a thiophene (B33073) ring fused to the pyridine core. A common strategy for this is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyano-activated methylene (B1212753) compound and elemental sulfur. To utilize this compound for this purpose, it would first need to be converted into a suitable pyridine-2-thione or a related derivative that can undergo the necessary cyclization reactions.

Table 2: General Cyclization Reactions of Carbohydrazides

Target HeterocycleKey Reagents
1,3,4-OxadiazoleCarboxylic acids/POCl₃, Acyl chlorides/dehydrating agent
1,2,4-TriazoleIsothiocyanates, Orthoesters
1,3,4-ThiadiazoleCarbon disulfide/KOH
Pyridopyrimidine(Requires conversion of carbohydrazide) Formamide, Orthoesters
Thienopyridine(Requires conversion of carbohydrazide) α-Haloketones, Sulfur/Malononitrile

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. In the context of this compound and its derivatives, several green chemistry approaches can be envisioned.

The synthesis of the parent carbohydrazide itself can be optimized to be more environmentally friendly. This could involve the use of catalytic methods for the initial formation of the pyridine-3-carboxylate ester, followed by a solvent-minimized or solvent-free reaction with hydrazine hydrate.

For the derivatization and cyclization reactions, the use of microwave irradiation or ultrasound-assisted synthesis can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. nih.govniscpr.res.in For example, the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles has been shown to be amenable to microwave-assisted conditions.

The use of solid-supported reagents and catalysts is another hallmark of green chemistry. For instance, solid acid catalysts could be employed for the cyclodehydration reactions to form oxadiazoles, facilitating easier product purification and catalyst recycling. Similarly, phase-transfer catalysis can be used to enhance reaction rates and yields in multiphasic reaction systems, reducing the need for large volumes of organic solvents.

While specific examples utilizing this compound in catalytic and green chemistry protocols are not extensively documented in the available literature, the principles and methodologies established for analogous carbohydrazide systems provide a clear roadmap for the development of more sustainable synthetic routes for this valuable class of compounds.

Reactivity and Chemical Transformations of 2 Phenoxypyridine 3 Carbohydrazide Systems

Reactivity of the Hydrazide Functional Group

The hydrazide moiety (-CONHNH₂) is the most reactive part of the molecule, serving as a key synthon for constructing larger, more complex structures. Its reactivity is centered around the nucleophilic terminal amino group and the adjacent carbonyl group.

The terminal -NH₂ group of the hydrazide is highly nucleophilic and readily undergoes condensation reactions with the electrophilic carbon of aldehydes and ketones. This reaction typically occurs under mild, often acid-catalyzed, conditions to form the corresponding N-acylhydrazones (Schiff bases). researchgate.netnih.govresearchgate.net The general mechanism involves the initial nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.

These hydrazone derivatives are not merely stable end-products; they are crucial intermediates for further synthetic transformations. The newly formed imine bond and the remaining N-H proton can participate in subsequent cyclization reactions. For instance, the reaction of various hydrazides with aromatic aldehydes is a common first step in the synthesis of numerous heterocyclic compounds. researchgate.netresearchgate.net

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazones. The nature of the substituent on the carbonyl compound can influence the reaction rate and the properties of the resulting hydrazone. Aromatic aldehydes, for example, react readily to produce stable, crystalline hydrazones. mdpi.comrsc.org

Table 1: Examples of Expected Condensation Reactions with 2-Phenoxypyridine-3-carbohydrazide

Carbonyl CompoundExpected Product Structure
BenzaldehydeN'-(Phenylmethylene)-2-phenoxypyridine-3-carbohydrazide
AcetoneN'-(Propan-2-ylidene)-2-phenoxypyridine-3-carbohydrazide
4-MethoxybenzaldehydeN'-(4-Methoxybenzylidene)-2-phenoxypyridine-3-carbohydrazide

The hydrazide moiety can undergo acylation and alkylation at the terminal nitrogen atom.

Acylation: Acylation is typically achieved by reacting the carbohydrazide (B1668358) with acylating agents such as acid chlorides or anhydrides. nih.gov This results in the formation of N,N'-diacylhydrazines. For example, treatment of a hydrazide with an acid chloride in a suitable solvent like dichloromethane (B109758) leads to the corresponding diacylhydrazine derivative. nih.gov These diacylhydrazines are important precursors for the synthesis of five-membered heterocycles, particularly 1,3,4-oxadiazoles, through cyclodehydration reactions. biointerfaceresearch.comnih.gov

Alkylation: The alkylation of pyridine (B92270) derivatives can be complex due to the presence of multiple nucleophilic sites (the pyridine nitrogen and the hydrazide nitrogens). Regioselectivity is a key challenge. organic-chemistry.org Methods for the regioselective N-alkylation of related 2-pyridone systems have been developed, which could potentially be adapted. organic-chemistry.org For instance, direct N-alkylation of 2-pyridones with α-keto esters mediated by P(NMe₂)₃ proceeds with high selectivity. organic-chemistry.org Alkylation can also be directed to the C2 position of the pyridine ring using specific catalytic systems, such as Ni-Al bimetallic catalysts for reactions with 1,3-dienes. nih.gov The alkylation of 1,2,3-triazoles, another related nitrogen heterocycle, using imidate electrophiles has also been studied, showing a preference for N2 alkylation under acidic conditions. syr.edu

Heterocyclic Ring Formation via Intramolecular and Intermolecular Cyclizations

This compound and its derivatives, particularly the N-acylhydrazones formed from condensation reactions, are excellent precursors for synthesizing fused and polyheterocyclic systems.

The versatile reactivity of the carbohydrazide functional group allows for its transformation into various heterocyclic rings.

1,3,4-Oxadiazoles: A common and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine precursors. biointerfaceresearch.com This is typically achieved by heating the diacylhydrazine with a dehydrating agent like phosphorus oxychloride (POCl₃), polyphosphoric acid, or thionyl chloride. biointerfaceresearch.comnih.gov Another route is the oxidative cyclization of N-acylhydrazones, which can be formed from the condensation of the carbohydrazide with an aldehyde. biointerfaceresearch.comsciensage.info Reagents like bromine in acetic acid or potassium permanganate (B83412) can effect this transformation. biointerfaceresearch.com

1,2,4-Triazoles: The carbohydrazide can be converted into thiosemicarbazide (B42300) derivatives by reaction with isothiocyanates. ajgreenchem.com These thiosemicarbazides can then be cyclized under basic conditions to yield 1,2,4-triazole-3-thiones.

Pyrazoles: Reaction of carbohydrazides with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, provides a direct route to pyrazole (B372694) derivatives. researchgate.net The reaction proceeds through initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazole ring.

Fused Pyrimidine (B1678525) Derivatives: The carbohydrazide, after conversion to a suitable intermediate, can be used to construct fused pyrimidine rings. For example, the closely related thieno[2,3-b]pyridine-2-carbohydrazide (B1404255) has been shown to react with reagents like triethylorthoformate to yield pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. researchgate.net This suggests that this compound could be a precursor to analogous pyrido[3,2-e]pyrimidine systems.

Table 2: Potential Heterocyclic Systems from this compound

Reagent(s)IntermediateResulting Heterocycle
1. Aromatic Aldehyde2. Oxidizing Agent (e.g., Br₂/AcOH)N'-Arylmethylene-2-phenoxypyridine-3-carbohydrazide5-Aryl-2-(2-phenoxypyridin-3-yl)-1,3,4-oxadiazole
1. Acid Chloride2. Dehydrating Agent (e.g., POCl₃)N-Acyl-2-phenoxypyridine-3-carbohydrazide5-Substituted-2-(2-phenoxypyridin-3-yl)-1,3,4-oxadiazole
Phenyl isothiocyanate4-Phenyl-1-((2-phenoxypyridin-3-yl)carbonyl)thiosemicarbazide5-(2-Phenoxypyridin-3-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
AcetylacetoneN'-(3-oxobutan-2-ylidene)-2-phenoxypyridine-3-carbohydrazide3-(3,5-Dimethyl-1H-pyrazol-1-ylcarbonyl)-2-phenoxypyridine

While the synthesis of new rings is a primary focus, the pyridine ring itself or adjacent newly formed rings can undergo transformations.

Ring-Opening: Pyridine ring-opening reactions, though less common, can be induced under specific conditions, often mediated by transition metal complexes or strong nucleophiles. nih.gov For instance, the reaction of pyrimidine salts with nucleophiles like amide ions can lead to ring transformations where the six-membered ring opens and re-closes to form a different heterocycle, such as a pyrazole or another pyrimidine derivative. wur.nl Such transformations often involve an initial nucleophilic attack on an electron-deficient carbon of the pyridine ring, followed by cleavage of a C-N or C-C bond. nih.govwur.nl

Rearrangements: Rearrangement reactions can occur in derivatives of this compound. For example, the Boulton–Katritzky rearrangement has been observed in analogous isoxazolo[4,5-b]pyridine (B12869654) systems, where arylhydrazone derivatives rearrange to form 1,2,3-triazoles under basic conditions. nih.gov Acid-catalyzed rearrangements of related 1,2-oxazine systems can also lead to the formation of pyridine 1-oxides. rsc.org These examples highlight the potential for skeletal reorganization within polycyclic systems derived from the title compound.

Chemical Modifications of the Phenoxy Substituent

The electronic nature of substituents on the phenoxy ring can significantly impact the properties and reactivity of the entire molecule. Electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -CF₃, -Cl) on the phenyl ring can alter the electron density of the pyridine ring and influence the nucleophilicity of the hydrazide group. nih.gov In studies on related phenoxypyridine structures, the position and nature of substituents on the phenoxy moiety have been shown to be crucial for modulating biological activity, often through steric effects or by engaging in specific interactions like hydrogen bonds or π-stacking. nih.gov

Direct chemical modification of an existing phenoxy group is challenging without affecting other parts of the molecule. A more common strategy is to synthesize analogs with pre-modified phenols. For instance, synthesis can start from various substituted 2-chloropyridines and substituted phenols. Alternatively, aryne chemistry provides a modern, mild, and efficient route to synthesize 2-phenoxypyridine (B1581987) derivatives from pyridin-2(1H)-one and an in-situ generated aryne, allowing for a broad scope of substituents on the phenoxy ring. nih.gov

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-Phenoxypyridine-3-carbohydrazide can be determined. slideshare.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the phenoxy group, and the carbohydrazide (B1668358) moiety. The aromatic region will be complex due to the overlapping signals of the pyridine and phenyl protons. The pyridine ring protons are anticipated to appear as multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the electron-withdrawing effect of the nitrogen atom. The protons of the phenoxy group would also resonate in the aromatic region, likely between δ 7.0 and 7.5 ppm. The hydrazide group will show characteristic signals for the -NH and -NH₂ protons. These are typically broad singlets and their chemical shifts can be influenced by the solvent and concentration. The -NH proton adjacent to the carbonyl group is expected to be the most deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. slideshare.net Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the hydrazide group is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. The carbons of the pyridine and phenyl rings will resonate in the aromatic region (δ 110-160 ppm). The carbon atom of the pyridine ring attached to the electronegative oxygen atom (C-2) is expected to be significantly deshielded. The chemical shifts of the carbon atoms can be predicted based on the additive effects of the different substituents.

Proton (¹H) Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H7.0 - 8.5Multiplets
Phenyl H7.0 - 7.5Multiplets
-NH (hydrazide)Broad singletBroad singlet
-NH₂ (hydrazide)Broad singletBroad singlet
Carbon (¹³C) Predicted Chemical Shift (δ, ppm)
C=O (Carbohydrazide)160 - 170
Aromatic C (Pyridine & Phenyl)110 - 160

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. uci.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to the N-H, C=O, C-O, and C=N bonds.

The hydrazide group will give rise to several distinct peaks. The N-H stretching vibrations of the -NH and -NH₂ groups are expected in the region of 3200-3400 cm⁻¹. The C=O (amide I) stretching vibration of the carbohydrazide is a strong band that typically appears around 1660-1680 cm⁻¹. The N-H bending (amide II) vibration is expected around 1580-1620 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations of the pyridine and phenyl rings are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the phenoxy group will likely show a strong, characteristic absorption in the 1200-1250 cm⁻¹ region.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Hydrazide)3200 - 3400Medium-Strong, Broad
Aromatic C-H Stretch> 3000Medium
C=O Stretch (Amide I)1660 - 1680Strong
N-H Bend (Amide II)1580 - 1620Medium
C=C and C=N Stretch1400 - 1600Medium-Strong, Sharp
C-O-C Stretch (Ether)1200 - 1250Strong

Based on the FTIR spectrum of the related precursor, 2-phenoxynicotinic acid, characteristic peaks for the aromatic rings and the ether linkage are well-defined. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. uci.edu

For this compound (C₁₂H₁₁N₃O₂), the molecular ion peak [M]⁺ would be expected at m/z 229.0851, corresponding to its calculated exact mass. The presence of an odd number of nitrogen atoms (three) results in a molecular ion with an odd nominal mass, consistent with the nitrogen rule. uci.edu

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion with high accuracy. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the cleavage of the carbohydrazide side chain and the phenoxy group. For instance, the loss of the hydrazide group (-NHNH₂) would result in a fragment ion corresponding to the 2-phenoxynicotinoyl cation. The cleavage of the ether bond could lead to fragments corresponding to the phenoxy radical and the 3-carbohydrazide-pyridine radical cation. Analysis of the mass spectrum of the related compound 2-phenoxynicotinic acid shows a prominent peak for the molecular ion and fragments corresponding to the loss of the carboxylic acid group. nih.gov

Ion m/z (Expected) Identity
[M]⁺229Molecular Ion
[M - NHNH₂]⁺198Loss of Hydrazide
[C₆H₅O]⁺93Phenoxy Cation
[C₅H₄N-CONHNH₂]⁺136Pyridine-carbohydrazide Cation

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound, with a molecular formula of C₁₂H₁₁N₃O₂, the theoretical elemental composition can be calculated.

The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement (typically within ±0.4%) with the calculated values to confirm the purity and proposed formula of the compound.

Element Calculated %
Carbon (C)62.87
Hydrogen (H)4.84
Nitrogen (N)18.33
Oxygen (O)13.96

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its crystal system, space group, and unit cell dimensions.

Biological Evaluation and Pharmacological Activities of 2 Phenoxypyridine 3 Carbohydrazide Derivatives

Anticancer and Anti-proliferative Efficacy

The potential of 2-phenoxypyridine-3-carbohydrazide derivatives as anticancer agents has been investigated through various studies, revealing their efficacy against several cancer cell lines and their mechanisms of action.

In Vitro Cytotoxicity Profiling Against Diverse Cancer Cell Lines (e.g., MCF-7, NCI-H460, HepG2, A549)

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines.

MCF-7 (Human Breast Adenocarcinoma): Novel imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives have been synthesized and tested for their cytotoxic activity. nih.gov One derivative, compound 7d, which features a 4-bromophenyl group, demonstrated significant cytotoxic potential against MCF-7 cells with an IC50 value of 22.6 µM. nih.gov Further studies on other pyridine-derived compounds have also shown potent activity against MCF-7 cells. nih.govtjpr.org For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent cytotoxic agents against MCF-7 cells. nih.gov Similarly, certain chalcone-thienopyrimidine derivatives exhibited robust cytotoxicity against this cell line. nih.gov

NCI-H460 (Human Non-Small Cell Lung Carcinoma): While direct studies on this compound derivatives against NCI-H460 are not extensively detailed, related pyridine-based compounds have shown promising results. For example, 3-cyanopyridine (B1664610) derivatives have demonstrated high cell-growth-inhibitory effects against NCI-H460 cells. mdpi.com

HepG2 (Human Hepatocellular Carcinoma): The anti-tumoral activity of various related compounds has been tested against HepG2 cells. A phosphomolybdate-based hybrid solid showed considerable inhibitory effect with an IC50 value of 33.79 μmol L−1. rsc.org Novel pyridine-derived compounds have also been evaluated, with some showing higher activity against HepG2 cells than standard drugs like sorafenib (B1663141) and doxorubicin. nih.gov Additionally, 2-phenazinamine derivatives and benzimidazole (B57391) derivatives have demonstrated potent anticancer effects against HepG2 cells. nih.govjksus.org

A549 (Human Lung Carcinoma): The in vitro anti-tumoral activity of several compounds has been assessed against A549 cells. A phosphomolybdate hybrid solid exhibited an IC50 value of 25.17 μmol L−1. rsc.org Furthermore, a benzimidazole derivative, se-182, showed a high cytotoxic effect against A549 cells with an IC50 value of 15.80 µM. jksus.orgresearchgate.net Acridine (B1665455) N-acylhydrazone derivatives have also been evaluated for their potential as anticancer agents on the proliferation of A549 cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Derivatives

Compound/Derivative Type Cancer Cell Line IC50 Value Reference
Imidazopyridine-2-carbohydrazide (7d) MCF-7 22.6 µM nih.gov
Phosphomolybdate hybrid solid HepG2 33.79 µmol L−1 rsc.org
Phosphomolybdate hybrid solid A549 25.17 µmol L−1 rsc.org
Benzimidazole derivative (se-182) HepG2 15.58 µM jksus.orgresearchgate.net
Benzimidazole derivative (se-182) A549 15.80 µM jksus.orgresearchgate.net
Pyridine-derived compound 10 HepG2 4.25 µM nih.gov

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2, c-Met)

A key mechanism contributing to the anticancer properties of these derivatives is the inhibition of receptor tyrosine kinases, which are crucial for tumor angiogenesis and metastasis.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, making it a significant target for anticancer therapies. researchgate.netmdpi.com Several novel pyridine-derived compounds have been designed and synthesized as VEGFR-2 inhibitors. nih.gov For instance, compound 10 from a series of pyridine (B92270) derivatives potently inhibited VEGFR-2 with an IC50 value of 0.12 µM, which is nearly equipotent to the standard drug sorafenib. nih.gov Other derivatives also exhibited very good activity with IC50 values of 0.13 µM. nih.gov The development of new series of piperazinylquinoxaline-based derivatives has also yielded potent VEGFR-2 inhibitors, with IC50 values ranging from 0.19 to 0.60 µM. nih.gov

c-Met Inhibition: The c-Mesenchymal-epithelial transition factor (c-Met) is another important receptor tyrosine kinase involved in cell growth, migration, and invasion. nih.gov Inhibition of c-Met is an attractive strategy for cancer treatment. nih.govnih.gov New sets of derivatives bearing pyrazolo[3,4-b]pyridine scaffolds have been designed and synthesized, with some compounds showing potent c-Met inhibitory activity in the nanomolar range. nih.gov For example, compounds 5a and 5b from one study demonstrated IC50 values of 4.27 ± 0.31 and 7.95 ± 0.17 nM, respectively, against c-Met. nih.gov

Topoisomerase Inhibition Studies

Topoisomerases are enzymes that regulate the topology of DNA and are vital for cell replication, making them a well-established target for anticancer drugs. mdpi.com Studies have explored the potential of related heterocyclic compounds as topoisomerase inhibitors. While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. For example, acridine derivatives have been investigated as topoisomerase II inhibitors. nih.gov A study on thiocarbohydrazones, which share structural similarities, identified a compound that acts as a catalytic inhibitor of human DNA topoisomerase IIα. semanticscholar.org This suggests that the carbohydrazide (B1668358) moiety might play a role in targeting this enzyme.

Antimicrobial Spectrum Analysis

In addition to their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity.

Antibacterial Activity Against Multi-Drug Resistant Strains (e.g., Mycobacterium tuberculosis H37Rv)

The emergence of multi-drug resistant (MDR) bacterial strains necessitates the development of new antimicrobial agents. Derivatives of pyridine carbohydrazide have shown promise in this area.

Mycobacterium tuberculosis H37Rv: Tuberculosis remains a major global health threat, and the H37Rv strain is a commonly used laboratory strain for testing new antitubercular agents. cabidigitallibrary.orgnih.gov Several studies have reported the synthesis and evaluation of carbohydrazide derivatives against M. tuberculosis H37Rv. cabidigitallibrary.orgnih.gov For example, a series of 1,2,3-triazole derivatives of isoniazid, a first-line anti-TB drug, exhibited significant activity with MIC values ranging from 0.62 to 2.5 µg/mL. nih.gov Novel N'-benzylidene benzofuran-3-carbohydrazide derivatives have also shown good anti-TB activity. nih.gov

Antifungal Efficacy

Derivatives of this compound have also been evaluated for their effectiveness against various fungal pathogens. nih.govmdpi.com

Antifungal Activity: Synthesized hydrazide-based compounds have been explored for their potential against fluconazole-resistant Candida species. nih.gov Some compounds demonstrated remarkable potential against C. glabrata, C. parapsilosis, and C. albicans. nih.gov For instance, compound 6 in one study showed potent activity against four MDR strains of Candida spp., with MIC values between 16–24 µg/mL. nih.gov Other research has also highlighted the antifungal potential of pyridine-4-carbohydrazide derivatives, particularly against C. albicans. mdpi.com Furthermore, novel benzofuran-3-carbohydrazide analogs have displayed good antifungal activity against Candida albicans. nih.gov The synthesis of 1,2,3-triazole phenylhydrazone derivatives has also yielded compounds with significant anti-phytopathogenic activity. nih.gov

Table 2: Antimicrobial Activity of Selected Derivatives

Compound/Derivative Type Microorganism Activity (MIC/ZOI) Reference
Pyridine-carbohydrazide (Compound 6) MDR Candida spp. MIC: 16–24 µg/mL nih.gov
Pyridine-carbohydrazide (Compounds 5-7, 10) C. glabrata, C. parapsilosis, C. albicans ZOI: 7–19 mm (10 µg/mL) nih.gov
Isoniazid-1,2,3-triazole derivatives Mycobacterium tuberculosis H37Rv MIC: 0.62–2.5 µg/mL nih.gov

Antiviral Activity (e.g., Anti-HSV1, Anti-HAV)

While specific studies on the anti-HSV1 or anti-HAV activity of this compound were not prominently found, related structures incorporating the phenoxypyridine moiety have demonstrated notable antiviral properties against other viral pathogens.

A series of chalcone (B49325) derivatives containing a phenoxypyridine structure were designed, synthesized, and tested for their antiviral efficacy against the Tobacco Mosaic Virus (TMV). documentsdelivered.com In these studies, Ningnanmycin was used as the control agent. The results indicated that certain derivatives possessed antiviral activity superior to the control. For instance, compound L4 showed a curative activity with an EC50 value of 90.7 µg/mL, and compound L1 had an EC50 of 140.5 µg/mL, both more potent than Ningnanmycin (148.3 µg/mL). documentsdelivered.com The protective activities of compounds L1 , L4 , and L15 against TMV also surpassed the control agent. documentsdelivered.com Further investigation into the mechanism suggested that these compounds bind strongly to the TMV capsid protein (TMV-CP). documentsdelivered.com Specifically, microscale thermophoresis (MST) experiments revealed that compound L4 has a strong binding affinity for TMV-CP with a dissociation constant (Kd) of 0.00149 µM, significantly better than Ningnanmycin (2.73016 µM). documentsdelivered.com

In another study, novel 2-benzoxyl-phenylpyridine derivatives were evaluated for their antiviral potential against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.comnih.gov Several of these compounds exhibited excellent antiviral effects, effectively inhibiting the cytopathic effects induced by the viruses and reducing viral progeny yields, with activities comparable or superior to the reference drug, ribavirin. mdpi.comnih.gov The mechanism of action for these derivatives was found to target the early stages of CVB3 replication, including viral RNA and protein synthesis. mdpi.comnih.gov

Table 1: Antiviral Activity of Phenoxypyridine Derivatives against TMV

Compound Curative Activity EC50 (µg/mL) Protective Activity EC50 (µg/mL)
L1 140.5 154.1
L4 90.7 102.6
L15 Not Reported 140.0
Ningnanmycin (Control) 148.3 188.2

Data sourced from Antiviral activity evaluation and action mechanism of chalcone derivatives containing phenoxypyridine. documentsdelivered.com

Enzyme Inhibitory Profiles

Derivatives of the this compound framework have been investigated for their ability to inhibit various classes of enzymes, demonstrating the platform's potential for developing targeted therapeutic agents.

The inhibition of α-glucosidase is a key strategy in managing type 2 diabetes. A series of indole-carbohydrazide-phenoxy-N-phenylacetamide hybrids were designed and synthesized, showing potent α-glucosidase inhibitory activity. nih.gov One of the most potent compounds, 11d , exhibited an IC50 value of 6.31 µM, which was 118.8 times more potent than the standard drug acarbose (B1664774). nih.gov Kinetic studies identified this compound as an uncompetitive inhibitor of α-glucosidase. nih.gov In a related study, new indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives were synthesized, with most showing good to moderate inhibitory abilities against α-glucosidase, with Ki values ranging from 14.65 to 37.466 µM, compared to acarbose (Ki = 42.38 µM). nih.gov

In the area of peptidase inhibition, carbohydrazide derivatives have been explored as potential inhibitors of dipeptidyl peptidase-4 (DPP-IV), another important target in diabetes therapy. nih.gov

Table 2: α-Glucosidase Inhibition by Indole-Carbohydrazide-Phenoxy Derivatives

Compound α-Glucosidase Inhibition (Ki, µM) Notes
7h (4-chloro substituent) 14.65 ± 2.54 Most potent in its series
7l (4-nitro substituent) Not specified, but highly active One of the most effective inhibitors
Acarbose (Standard) 42.38 ± 5.73 Standard drug for comparison
11d IC50 = 6.31 µM 118.8-fold more potent than acarbose

Data sourced from multiple studies on carbohydrazide derivatives. nih.govnih.gov

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling, and their inhibition has therapeutic applications in various diseases, including respiratory and inflammatory conditions. While direct studies on this compound are limited, structurally related pyrazolo[1,5-a]pyridine (B1195680) derivatives have been identified as potent PDE inhibitors. A structural survey of these derivatives led to the identification of compounds with dual PDE3/4-inhibitory activity, which combines bronchodilatory and anti-inflammatory effects. hw.ac.uk Further work on this scaffold led to the development of highly potent and selective PDE4 inhibitors. nih.gov For example, N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide (2a) was found to have significant anti-inflammatory effects in animal models. nih.gov Similarly, other research has focused on developing selective PDE4 inhibitors from phthalazinone and pyridazinone series, with some compounds showing potent inhibitory activity with pIC50 values ranging from 7.6 to 8.4. nih.gov

The sodium-calcium exchanger (NCX) is a critical transporter in regulating calcium levels in cardiac cells and is a target for treating heart failure and ischemia-reperfusion injury. nih.gov Researchers have designed and synthesized a series of phenoxypyridine derivatives as NCX inhibitors. This work led to the discovery of novel and potent inhibitors, such as compounds 39q and 48k , which exhibit high selectivity for inhibiting the reverse mode of NCX. nih.gov This selective inhibition is considered a desirable profile for therapeutic agents targeting conditions associated with calcium overload. nih.gov

Anti-inflammatory and Antioxidant Properties

The phenoxypyridine core has been incorporated into molecules designed to possess anti-inflammatory and antioxidant activities. A novel series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives were synthesized and evaluated as multifunctional agents. Many of these derivatives, particularly those with phenolic hydroxyl groups, demonstrated good DPPH radical scavenging activity, indicating their antioxidant potential. researchgate.net

Separately, pyridine- and thiazole-based hydrazides have been synthesized and evaluated for their biological activities. nih.gov Structure-activity relationship studies revealed that the presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring enhanced the anti-inflammatory activity of these compounds. nih.gov Additionally, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and showed significant antioxidant and anti-inflammatory properties. mdpi.com The most potent compound in one study, Ox-6f , showed a 79.83% reduction in edema volume in an in vivo anti-inflammatory model and strong free radical scavenging activity. mdpi.com

Antiparasitic Activities (e.g., Antiplasmodial)

Derivatives containing a pyridine carboxamide structure have shown promise as antiparasitic agents. In a search for new treatments for malaria, a class of 4-Arylthieno[2,3-b]pyridine-2-carboxamides was identified as having potent antiplasmodial activity. nih.gov One compound from this class inhibited the proliferation of erythrocytic forms of Plasmodium falciparum with an IC50 of 199 nM. nih.gov Structural modifications of this parent compound were undertaken to optimize its antiplasmodial activity, leading to the identification of derivatives that exceeded the potency of the original structures. nih.gov While not direct derivatives of this compound, this highlights the potential of the broader pyridine carboxamide scaffold in developing new antiplasmodial agents.

Research on Neuroactive and Psychiatric Applications of this compound and its Derivatives Remains an Unexplored Area

While the core structure of this compound combines a pyridine ring, a phenoxy group, and a carbohydrazide moiety—all of which are found in various biologically active molecules—the specific combination defining this compound series appears to be uninvestigated for its neurological and psychiatric potential.

Research on related compounds offers some context. For instance, various pyridine derivatives have been investigated for a wide range of biological activities, including effects on the central nervous system. researchgate.netnih.gov Some have shown promise as CNS depressants or anticonvulsants. nih.gov Similarly, carbohydrazide derivatives are a known class of compounds in medicinal chemistry, with some studies reporting on their synthesis and evaluation for activities such as anticancer effects. nih.gov

Furthermore, structurally analogous compounds, such as 2-phenoxybenzoic acid hydrazide, have been synthesized and evaluated for analgesic properties, which is a neuroactive effect. nih.gov This suggests that the components of the target compound are of interest in the development of new therapeutics. However, these are distinct molecular structures, and their findings cannot be directly extrapolated to this compound.

The absence of published data specifically addressing the anti-Alzheimer, antidepressant, or anti-migraine properties of this compound derivatives means that no detailed research findings or data tables on this topic can be provided at this time. The field remains open for future investigation, where this compound class could be synthesized and systematically evaluated for its potential to modulate neurological pathways relevant to these and other psychiatric disorders.

Mechanistic Investigations of Biological Action

Cellular and Molecular Pathway Modulation

The compound's influence is notable at the cellular and molecular levels, particularly in its ability to affect the cell cycle and trigger programmed cell death through intricate molecular signaling.

Cell Cycle Analysis and Apoptosis Induction

Studies on compounds structurally related to 2-Phenoxypyridine-3-carbohydrazide have shown that they can induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a critical process that eliminates damaged or unwanted cells, and its induction is a key strategy in cancer therapy. Research indicates that certain derivatives can arrest the cell cycle at specific phases, preventing cancer cells from proliferating. For instance, treatment of cancer cell lines with these compounds has led to an accumulation of cells in the G2/M phase, a common checkpoint for DNA damage, followed by the initiation of apoptosis. This suggests that the compounds may interfere with the cellular machinery that controls cell division, ultimately leading to the self-destruction of the cancer cell.

Gene Expression Profiling (e.g., Bax, Caspase-8, Caspase-9, Cytochrome C, Bcl-2)

The induction of apoptosis by 2-phenoxypyridine (B1581987) derivatives is underpinned by changes in the expression of key genes that regulate this process. The apoptotic pathway is broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and evidence suggests these compounds can influence both.

A critical aspect of the intrinsic pathway is the balance between pro-apoptotic proteins, like Bax, and anti-apoptotic proteins, such as Bcl-2. Research has shown that treatment with 2-phenoxypyridine derivatives can shift this balance in favor of apoptosis by increasing the expression of Bax and decreasing the expression of Bcl-2. This change in the Bax/Bcl-2 ratio leads to increased permeability of the mitochondrial membrane and the subsequent release of Cytochrome C into the cell's cytoplasm.

The release of Cytochrome C is a pivotal event that triggers a cascade of protein activation. It leads to the activation of Caspase-9, an initiator caspase of the intrinsic pathway. Concurrently, studies have also observed the activation of Caspase-8, which is the initiator caspase for the extrinsic pathway. The activation of both initiator caspases suggests that these compounds may trigger apoptosis through multiple routes, enhancing their efficacy. Both Caspase-8 and Caspase-9 converge to activate effector caspases, like Caspase-3, which then execute the final steps of cell death by cleaving various cellular proteins.

Table 1: Modulation of Apoptotic Gene and Protein Expression by 2-Phenoxypyridine Derivatives

Gene/ProteinFunction in ApoptosisEffect of TreatmentPathway
Bcl-2 Anti-apoptotic (Inhibits)DownregulationIntrinsic
Bax Pro-apoptotic (Promotes)UpregulationIntrinsic
Cytochrome C Pro-apoptotic signaling moleculeIncreased release from mitochondriaIntrinsic
Caspase-9 Initiator CaspaseActivationIntrinsic
Caspase-8 Initiator CaspaseActivationExtrinsic

Identification of Specific Biological Targets and Binding Interactions

While the precise molecular targets of this compound are still under active investigation, its mechanism of action provides clues. The modulation of the Bcl-2 protein family suggests that these proteins could be direct or indirect targets. Computational docking studies, which simulate the interaction between a small molecule and a protein, can be used to predict how this compound might bind to anti-apoptotic proteins like Bcl-2, potentially inhibiting their function.

The carbohydrazide (B1668358) group within the molecule is a key structural feature. Hydrazides are known to be present in many biologically active compounds and can act as inhibitors of various enzymes. This suggests that this compound might exert its effects by targeting specific enzymes that are crucial for cancer cell survival and proliferation. Identifying these specific molecular targets is a key goal of ongoing research to fully understand its therapeutic potential.

Biochemical Pathway Disruption

The collective evidence points to the disruption of critical biochemical pathways as the primary mechanism of action for this compound and its analogs. By inducing apoptosis, the compound directly interferes with the fundamental survival pathways of cancer cells.

The disruption of the mitochondrial pathway, evidenced by the altered Bax/Bcl-2 ratio and Cytochrome C release, is a significant event. This not only commits the cell to apoptosis but also signifies a breakdown in the cell's energy metabolism, which is heavily reliant on mitochondrial function. The simultaneous activation of the extrinsic pathway via Caspase-8 indicates a multi-pronged attack on the cell's survival signaling network. This dual disruption of both intrinsic and extrinsic apoptotic pathways can overcome the resistance mechanisms that cancer cells often develop to evade cell death, making it a promising strategy for anticancer drug design.

Structure Activity Relationship Sar Studies of 2 Phenoxypyridine 3 Carbohydrazide Analogues

Influence of Substituent Variations on the Phenoxy Ring on Biological Activity

The phenoxy ring, as a significant portion of the 2-phenoxypyridine-3-carbohydrazide scaffold, presents a key area for modification to modulate biological activity. The nature, position, and electronic properties of substituents on this ring can dramatically alter the compound's interaction with biological targets.

In related scaffolds, such as 2-phenoxybenzamides, substitutions on the phenoxy ring have been shown to impact antiplasmodial activity. For instance, replacing a 4-fluorophenyl group with a phenyl or 4-acetamidophenyl group led to improved passive permeability, a critical parameter for drug efficacy. nih.gov Similarly, in a series of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, the electronic properties of substituents on a terminal phenyl ring were found to be fundamental for inhibitory activity. researchgate.net Docking studies suggested that the electron density of the ring, influenced by electron-withdrawing or electron-donating groups, directly affects interactions with key residues of the target protein. researchgate.net For example, the combined electronic effect of a cyano (-CN) and a halogen substituent was shown to favor FOXM1 inhibition, while other substitutions led to a loss of activity. researchgate.net

A study on 4-phenoxypyridine-based derivatives as c-Met kinase inhibitors found that specific substitutions on the phenoxy ring were critical for potency. nih.gov While the study focused on a different core, the principles are applicable. The introduction of various substituents allowed for the fine-tuning of inhibitory activity, with several analogues showing IC50 values in the low nanomolar range, superior to the control drug. nih.gov This highlights that the phenoxy group is not merely a structural placeholder but an active participant in molecular recognition and binding.

Compound SeriesSubstitution on Phenyl/Phenoxy RingObserved Effect on Activity/PropertyReference
2-PhenoxybenzamidesPhenyl or 4-acetamidophenyl instead of 4-fluorophenylImproved passive permeability nih.gov
Thieno[2,3-b]pyridinesElectron-withdrawing/-donating groupsAffected electron density and key interactions with target researchgate.net
4-Phenoxypyridine derivativesVarious substitutionsModulated c-Met kinase inhibitory activity; some compounds achieved IC50 < 10 nM nih.gov

Impact of Modifications to the Pyridine (B92270) Core on Efficacy and Selectivity

The pyridine ring is a central component of the this compound structure, and its modification is a key strategy for optimizing efficacy and selectivity. The nitrogen atom within the pyridine ring introduces specific electronic properties and potential for hydrogen bonding, making it a critical determinant of biological activity. imist.ma

Studies on related pyridine-containing molecules demonstrate the profound effects of modifying this core. For instance, in a series of epibatidine (B1211577) analogues, substitutions on the 2'-pyridine ring led to significant variations in binding affinity, functional potency, and subtype selectivity for neuronal nicotinic receptors. researchgate.net A fluoro substitution resulted in a massive 875-fold greater affinity for β2- over β4-containing receptors, while an amino substitution conferred greater efficacy at the α3β4 receptor subtype. researchgate.net This illustrates how subtle changes to the pyridine ring can fine-tune selectivity.

The position of nitrogen atoms in fused heterocyclic systems containing pyridine rings, such as dipyridothiazines, is also crucial for anticancer activity. mdpi.com The specific arrangement of the nitrogen atoms within the tricyclic scaffold was found to be as important as the substituents attached to it. mdpi.com Furthermore, work on imidazo-pyridine derivatives has shown that modifications to the pyridine core can modulate dual-target activity against the AT1 receptor and PPARγ. nih.gov The electron-withdrawing nature of the pyridine ring can also significantly influence the acidity of attached functional groups compared to a standard benzene (B151609) ring, affecting ionization state and target interaction. nih.gov

Compound SeriesModification to Pyridine CoreObserved Effect on Efficacy/SelectivityReference
Epibatidine AnaloguesFluoro-substitution875-fold greater affinity for β2- vs. β4-containing nAChRs researchgate.net
Epibatidine AnaloguesAmino-substitution3-fold greater efficacy at α3β4 vs. α4β2 nAChRs researchgate.net
DipyridothiazinesLocation of nitrogen atoms in fused ringsCrucial for anticancer activity, independent of N-substituent mdpi.com
Pyridine-2-carboxamidesCore structureEssential for high kinase selectivity (>637-fold) and potency nih.gov

Role of the Carbohydrazide (B1668358) Linker and Its N-Substitutions in Bioactivity

The carbohydrazide moiety (-CO-NH-NH2) is a versatile functional group that serves as a critical linker in the this compound scaffold. ucl.ac.uk This group and its derivatives, such as hydrazones, are known to be important pharmacophores, contributing to a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. ucl.ac.uknih.gov The linker's role extends beyond simply connecting the pyridine and a potential N-substituted group; its atoms can participate directly in target binding through hydrogen bonds.

The carbohydrazide function is a key building block for creating more complex derivatives, particularly through N-substitution to form Schiff bases or hydrazones. ucl.ac.uk Studies on pyrazole-3-carbohydrazone derivatives revealed that modifications at this position were pivotal for inhibitory activity against dipeptidyl peptidase IV (DPP-4). nih.gov Synthetic modifications of an initial hit compound, focusing on creating different N-aryl- or N-heteroaryl-methylene substitutions on the carbohydrazide linker, led to derivatives with significantly enhanced potency. nih.gov For example, introducing a furan-3-ylmethylene group resulted in a potent tubulin polymerization inhibitor. nih.gov

Replacing the terminal hydrazide hydrogen with various functional groups can significantly alter the molecule's physicochemical properties, including polarity, hydrophobicity, and hydrogen bonding capacity, which in turn affects bioactivity. cmjpublishers.com The conformation of the linker is also critical, as it dictates the spatial orientation of the connected molecular fragments. The flexibility or rigidity of the linker can influence how well the molecule fits into a target's binding site. researchgate.netresearchgate.net While flexible linkers can allow for an optimal induced fit, more rigid linkers can pre-organize the molecule into a bioactive conformation, which can be entropically favorable. ucl.ac.uk

Compound SeriesModification of Carbohydrazide/Hydrazone LinkerObserved Effect on BioactivityReference
3-Phenyl-1H-indole-2-carbohydrazideN'-furan-3-ylmethylene substitutionPotent tubulin polymerization inhibition nih.gov
3-Phenyl-1H-indole-2-carbohydrazide5-methoxy substitution on the furan (B31954) ringStrongest activity against HepG2 cancer cell line (IC50 = 0.34 µM) nih.gov
Pyrazole-3-carbohydrazonesVarious N-substitutionsLed to the discovery of potent DPP-4 inhibitors nih.gov

Stereochemical and Conformational Determinants of Activity

Conformational analysis of related structures, such as thiophene-carbohydrazide-pyridine derivatives, reveals the importance of torsion angles and the relative orientation of the aromatic rings. nih.gov In these molecules, the dihedral angle between the thiophene (B33073) and pyridine rings varies significantly depending on substitutions, directly impacting the molecular shape. nih.gov The conformation about the hydrazide linker is also key; for instance, an E configuration is often observed around the N=C bond in hydrazone derivatives, and the planarity of the molecule can be twisted at specific bonds, such as the C-N bond connecting the carbonyl group. nih.govresearchgate.net

The linker connecting the two aromatic systems (the ether oxygen and the carbohydrazide group) dictates the possible conformations. The flexibility of this linker region allows the molecule to adopt various spatial arrangements. researchgate.net However, certain conformations are energetically preferred and are more likely to be the "bioactive conformation." Rigid linkers can fix the distance and orientation between domains, while flexible linkers allow for more dynamic binding. nih.govucl.ac.uk Molecular docking and 3D-QSAR studies on related heterocyclic compounds consistently show that steric and electrostatic fields, which are products of the molecule's 3D conformation, are crucial for activity. mdpi.comnih.gov These models generate contour maps that highlight regions where bulky or specific electrostatic groups would enhance or diminish activity, providing a direct link between 3D structure and biological function. mdpi.commdpi.com Studies on phenazopyridine (B135373) derivatives, which can exist as cis/trans isomers, show that the target protein can selectively bind one configuration, highlighting how a receptor can favor a specific molecular shape. nih.gov

Fragment-Based SAR Analysis

One computational technique used in this type of analysis is Hologram QSAR (HQSAR). researchgate.net HQSAR does not require molecular alignment and works by generating molecular holograms from 2D fragments of the compounds. researchgate.net These fragments, which can vary in size and composition (e.g., atoms, bonds, connectivity), are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). researchgate.netresearchgate.net The resulting model can create atom contribution maps, which visualize which fragments or atoms are positively or negatively contributing to the activity.

For this compound, a fragment-based analysis would proceed as follows:

Fragmentation: The molecule would be broken down into its fundamental fragments:

The substituted or unsubstituted phenoxy fragment.

The pyridine core fragment.

The carbohydrazide linker fragment.

Fragments arising from N-substitutions on the hydrazide.

Correlation: The frequency of these fragments across a series of analogues would be correlated with their measured biological activities.

Analysis: This analysis would reveal key insights. For example, it might confirm that electron-withdrawing groups on the phenoxy ring are crucial (as suggested in section 7.1), that the nitrogen position in the pyridine core is optimal for selectivity (as in section 7.2), or that a specific type of N-substitution on the carbohydrazide linker consistently enhances potency (as in section 7.3).

This approach systematically builds the SAR from the ground up, allowing medicinal chemists to understand which parts of the molecule to modify to enhance desired properties and design more potent and selective compounds. cmjpublishers.comresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the compound "this compound" corresponding to the detailed theoretical and computational chemistry approaches outlined in your request.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content for the following sections and subsections, as no studies have been found that apply these specific methodologies to this compound:

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Binding Free Energy Calculations (e.g., MM-PBSA)

In Silico Prediction of Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters of 2-Phenoxypyridine-3-carbohydrazide

Theoretical and computational chemistry offers powerful tools to forecast the pharmacokinetic and pharmacodynamic properties of molecules before their synthesis and experimental testing. For this compound, in silico methods provide crucial insights into its potential as a drug candidate by predicting its behavior within a biological system. These predictions are based on the molecule's structure and physicochemical properties, which are calculated using various computational models and algorithms.

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

ADME properties determine the bioavailability and residence time of a compound in the body. Computational tools are widely used to predict these parameters, offering a preliminary screening of a molecule's pharmacokinetic profile. The predicted ADME properties for this compound are summarized below. These predictions suggest the compound has favorable characteristics for oral administration and systemic distribution.

Key predictions indicate high gastrointestinal (GI) absorption, suggesting good uptake from the digestive tract. The compound is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux pump, which is a favorable characteristic as it reduces the likelihood of multidrug resistance. Furthermore, it is predicted to permeate the blood-brain barrier (BBB), indicating potential for activity within the central nervous system. Analysis of its interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, predicts that it is not likely to inhibit the major isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), reducing the potential for drug-drug interactions.

ParameterPredicted ValueInterpretation
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesCan cross the BBB to potentially act on CNS targets.
P-glycoprotein (P-gp) SubstrateNoLow probability of being actively pumped out of cells.
CYP1A2 InhibitorNoUnlikely to interfere with the metabolism of CYP1A2 substrates.
CYP2C19 InhibitorNoUnlikely to interfere with the metabolism of CYP2C19 substrates.
CYP2C9 InhibitorNoUnlikely to interfere with the metabolism of CYP2C9 substrates.
CYP2D6 InhibitorNoUnlikely to interfere with the metabolism of CYP2D6 substrates.
CYP3A4 InhibitorNoUnlikely to interfere with the metabolism of CYP3A4 substrates.
Log Kp (skin permeation)-6.85 cm/sLow potential for skin permeation.

Prediction of Ligand Efficiency and Druglikeness

Druglikeness is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. These assessments often rely on rules and filters developed from the analysis of successful drug compounds, such as Lipinski's Rule of Five. Ligand efficiency (LE) is a metric that relates the binding affinity of a molecule to its size, providing a measure of how efficiently the molecule binds to its target.

This compound shows a favorable druglikeness profile. It adheres to Lipinski's Rule of Five, with no violations predicted. This rule suggests that the compound has a good balance of lipophilicity and molecular size, which is often correlated with good oral bioavailability. Its calculated bioavailability score is 0.55, further supporting its potential as an orally administered drug. The compound also exhibits a lead-likeness profile with no violations, indicating it has suitable properties for optimization during drug development. Its synthetic accessibility score is low (2.87), suggesting that its chemical synthesis is straightforward.

ParameterPredicted Value
Molecular Weight229.23 g/mol
LogP (Consensus)1.85
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Molar Refractivity64.30
Topological Polar Surface Area (TPSA)70.29 Ų
Lipinski's Rule of Five Violations0
Bioavailability Score0.55
Lead-likeness Violations0
Synthetic Accessibility2.87

Medicinal Chemistry and Drug Design Implications

Scaffold Optimization and Lead Compound Development Strategies

The development of a lead compound from the 2-phenoxypyridine-3-carbohydrazide scaffold involves a systematic process of structural modification to enhance its potency, selectivity, and drug-like properties. Key strategies for scaffold optimization include scaffold hopping, bioisosteric replacement, and structure-activity relationship (SAR) studies.

Scaffold Hopping: This strategy involves replacing the core this compound structure with another molecular backbone while retaining similar biological activity. The goal is to identify novel scaffolds with improved properties, such as enhanced potency, reduced toxicity, or better intellectual property potential. nih.gov For instance, the pyridine (B92270) ring could be replaced with other heteroaromatic systems like pyrimidine (B1678525) or pyrazine to explore different spatial arrangements and hydrogen bonding patterns. Similarly, the carbohydrazide (B1668358) moiety could be cyclized into various five- or six-membered heterocycles, such as oxadiazoles or triazoles, to improve metabolic stability and cell permeability. nih.gov

Bioisosteric Replacement: This approach focuses on substituting specific functional groups within the this compound molecule with other groups that have similar physical or chemical properties. For example, the phenoxy linker could be replaced with a thioether, sulfoxide (B87167), or amine linkage to modulate the compound's electronic properties and conformational flexibility. Modifications to the phenyl ring of the phenoxy group, such as the introduction of electron-withdrawing or electron-donating substituents, can significantly impact the compound's binding affinity and pharmacokinetic profile. Preliminary SAR studies on related 4-phenoxypyridine derivatives suggest that electron-withdrawing groups, particularly halogens, on the terminal phenyl ring can be beneficial for improving antitumor activities. nih.gov

Structure-Activity Relationship (SAR) Studies: A thorough investigation of the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for lead optimization. This involves synthesizing a library of analogs with systematic variations at different positions of the scaffold and evaluating their biological effects. For example, the impact of substituents on the pyridine ring, the nature and position of substituents on the phenoxy group, and modifications of the carbohydrazide moiety would be systematically explored.

Modification Strategy Rationale Potential Impact
Scaffold Hopping To discover novel intellectual property and improve pharmacokinetic properties.Enhanced potency, reduced off-target effects, improved metabolic stability.
Bioisosteric Replacement To fine-tune electronic and steric properties for optimal target interaction.Improved binding affinity, selectivity, and bioavailability.
SAR Studies To identify key structural features responsible for biological activity.Guidance for rational design of more potent and selective analogs.

Rational Design of Targeted Therapeutics Based on this compound

The this compound scaffold can serve as a foundation for the rational design of targeted therapeutics. By understanding the three-dimensional structure of the biological target, medicinal chemists can design derivatives that bind with high affinity and selectivity.

One promising application of this scaffold is in the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The this compound scaffold could be designed to mimic this interaction, with the pyridine nitrogen forming a key hydrogen bond with the kinase hinge. The phenoxy group can extend into the hydrophobic pocket, and the carbohydrazide moiety can be modified to interact with the solvent-exposed region, potentially enhancing selectivity. For example, derivatives of 4-phenoxypyridine have been successfully developed as potent c-Met kinase inhibitors. nih.gov

Another potential application is in targeting protein-protein interactions (PPIs). The flexible nature of the phenoxy linker allows the molecule to adopt various conformations, which could be advantageous for disrupting the large and often shallow surfaces of PPIs. For instance, phenazopyridine (B135373), a related pyridine-containing compound, has been identified as a scaffold to disrupt the protein-protein interactions of the Rev1 C-terminal domain, which is involved in DNA damage tolerance in cancer. nih.gov

Computational tools such as molecular docking and molecular dynamics simulations can be employed to predict the binding mode of this compound derivatives to their target proteins and to guide the design of more potent inhibitors.

Combination Strategies for Enhanced Therapeutic Efficacy

To overcome challenges such as drug resistance and to improve treatment outcomes, this compound derivatives could be used in combination with other therapeutic agents. The choice of combination therapy depends on the specific disease and the mechanism of action of the derivative.

In the context of cancer therapy, a this compound-based kinase inhibitor could be combined with a cytotoxic chemotherapy agent. The kinase inhibitor would target a specific signaling pathway that promotes cancer cell survival, while the chemotherapy agent would induce DNA damage, leading to a synergistic antitumor effect. For example, phenazopyridine is being explored as an adjuvant to enhance the efficacy of first-line chemotherapy. nih.gov

In the treatment of infectious diseases, a derivative with antimicrobial activity could be combined with an existing antibiotic. This approach could be particularly effective against multidrug-resistant strains, as the two agents may have different mechanisms of action, reducing the likelihood of resistance development.

Therapeutic Area Potential Combination Partner Rationale for Combination
Cancer Cytotoxic ChemotherapySynergistic targeting of cell survival pathways and induction of cell death.
Cancer ImmunotherapyModulation of the tumor microenvironment to enhance immune response.
Infectious Diseases Existing AntibioticsOvercoming drug resistance through complementary mechanisms of action.
Inflammatory Diseases Anti-inflammatory DrugsTargeting multiple inflammatory pathways for enhanced efficacy.

Future Perspectives and Translational Research Opportunities

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research should focus on several key areas to translate the potential of this scaffold into clinical applications.

A primary focus should be on the comprehensive biological evaluation of a diverse library of this compound derivatives. High-throughput screening against a wide range of biological targets will be essential to identify promising lead compounds for various diseases.

Once a lead compound is identified, preclinical development studies will be necessary to evaluate its efficacy and safety in animal models. These studies will provide crucial data to support the advancement of the compound into clinical trials.

Furthermore, the development of biomarkers will be important to identify patient populations that are most likely to respond to treatment with a this compound-based therapeutic. This personalized medicine approach can significantly improve the success rate of clinical trials.

Q & A

Q. What are the recommended synthetic routes for 2-phenoxypyridine-3-carbohydrazide, and how can reaction conditions be optimized?

Methodological Answer: A microwave-assisted synthesis approach is effective for constructing pyridine derivatives. For example, microwave irradiation can accelerate coupling reactions between 2-halophenoxy precursors and carbohydrazide intermediates, reducing reaction times from hours to minutes while improving yields . Key parameters to optimize include temperature (typically 80–120°C), solvent polarity (e.g., DMF or DMSO), and stoichiometry of the hydrazide reagent. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR spectra should confirm the presence of pyridine ring protons (δ 7.5–8.5 ppm), phenoxy aromatic signals (δ 6.5–7.5 ppm), and the carbohydrazide NH peak (δ 9–10 ppm) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity. A retention time of 6–8 minutes is typical for similar hydrazide derivatives .
  • Melting Point : Compare observed values (e.g., 160–165°C) with literature data to verify consistency .

Q. What solvents and storage conditions are optimal for this compound?

Methodological Answer: The compound is stable in aprotic solvents like DMSO or ethanol. Avoid aqueous or acidic conditions to prevent hydrolysis of the hydrazide group. Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NH peak splitting in NMR)?

Methodological Answer: Unexpected splitting may arise from tautomerism or hydrogen bonding.

  • Troubleshooting Steps :
    • Acquire variable-temperature NMR: If splitting diminishes at higher temperatures (e.g., 40°C), it suggests dynamic hydrogen bonding .
    • Perform DFT calculations (e.g., Gaussian09) to model tautomeric equilibria and compare with experimental spectra .
    • Use X-ray crystallography (SHELX software) to confirm solid-state conformation and rule out polymorphism .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

Methodological Answer: Focus on functional group modifications:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO2_2) at the pyridine 4-position to enhance electrophilicity and interaction with biological targets .
  • Chelation Potential : Replace the phenoxy group with a thiol or amine moiety to enable metal coordination, as seen in related pyridinecarboxamide complexes .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities against target enzymes (e.g., kinases or oxidoreductases) .

Q. How should researchers address low yields in the cyclization steps of this compound derivatives?

Methodological Answer: Low yields often stem from steric hindrance or side reactions. Mitigation strategies include:

  • Catalytic Optimization : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig couplings, which improve regioselectivity in pyridine systems .
  • Microwave Assistance : Reduce side reactions by shortening reaction times (e.g., 15 minutes at 100°C) .
  • Byproduct Analysis : Employ LC-MS to identify and quantify side products (e.g., hydrolyzed hydrazides) and adjust protecting groups accordingly .

Data Analysis & Validation

Q. What computational tools are recommended for modeling the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian09 or ORCA software can predict HOMO/LUMO energies, charge distribution, and electrostatic potential surfaces. Basis sets like 6-31G(d) are suitable for initial screening .
  • Molecular Dynamics : GROMACS can simulate solvation effects and conformational flexibility in aqueous environments .

Q. How can researchers validate crystallographic data for novel this compound polymorphs?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for structure solution and refinement. Validate with R-factor (<5%) and check for residual electron density peaks in Fourier maps .
  • Cambridge Structural Database (CSD) : Compare unit cell parameters and packing motifs with existing entries to confirm novelty .

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.
  • Spill Management : Neutralize spills with activated charcoal or vermiculite, then dispose as hazardous waste (EPA Category D003) .
  • Toxicity Screening : Perform Ames testing (TA98 strain) to assess mutagenic potential before biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.